[3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol

Physicochemical property benchmarking Medicinal chemistry lead selection Ligand efficiency profiling

[3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol (CAS 292836-31-8) is a synthetic small molecule belonging to the 4-aminofurazan-triazole class, characterized by a 1,2,5-oxadiazole (furazan) core linked to a 1,2,3-triazole ring that bears two hydroxymethyl substituents. Its molecular formula is C6H8N6O3, with a molecular weight of 212.17 g/mol and a computed XLogP3-AA of -2.5, indicating pronounced hydrophilicity.

Molecular Formula C6H8N6O3
Molecular Weight 212.17 g/mol
CAS No. 292836-31-8
Cat. No. B3121762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol
CAS292836-31-8
Molecular FormulaC6H8N6O3
Molecular Weight212.17 g/mol
Structural Identifiers
SMILESC(C1=C(N(N=N1)C2=NON=C2N)CO)O
InChIInChI=1S/C6H8N6O3/c7-5-6(10-15-9-5)12-4(2-14)3(1-13)8-11-12/h13-14H,1-2H2,(H2,7,9)
InChIKeyMKMLUDAHTGRCOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to [3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol (CAS 292836-31-8): Class Chemistry and Core Physicochemical Identity


[3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol (CAS 292836-31-8) is a synthetic small molecule belonging to the 4-aminofurazan-triazole class, characterized by a 1,2,5-oxadiazole (furazan) core linked to a 1,2,3-triazole ring that bears two hydroxymethyl substituents. Its molecular formula is C6H8N6O3, with a molecular weight of 212.17 g/mol and a computed XLogP3-AA of -2.5, indicating pronounced hydrophilicity . The compound is cataloged by several chemical suppliers with purity grades typically ranging from 95% to 98%, and is structurally related to a known series of ATP-competitive glycogen synthase kinase-3 (GSK-3) inhibitors . No melting point, boiling point, or experimental solubility data have been published in the peer-reviewed primary literature for this specific substance.

Why In-Class Furazan-Triazole Analogs Cannot Substitute for [3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol in Research Procurement


Generic substitution within the 4-aminofurazan-triazole chemical class is not feasible because the specific 4,5-bis(hydroxymethyl) substitution on the triazole ring imposes distinct physicochemical and functional properties that are absent in the nearest analogs, which typically feature dialkylaminomethyl and carboxylic acid/ester moieties. The patented GSK-3 inhibitor scaffold demonstrates that modifications at the triazole 4- and 5-positions directly control ATP-competitive inhibitory potency (IC50 range 0.1–10 µM) and cellular β-catenin accumulation efficacy (EC50 2–44 µM) . Swapping the carboxy/dialkylaminomethyl architecture for the bis(hydroxymethyl) motif present in CAS 292836-31-8 would abolish the critical salt-bridge with the kinase hinge-region lysine residue, rendering the compound pharmacologically silent with respect to GSK-3β inhibition. Furthermore, the bis(hydroxymethyl) compound serves as a distinct synthetic intermediate for prodrug or bioconjugate strategies that are not accessible via the ester/amide analogs, making it a non-substitutable chemical entity for medicinal chemistry and chemical biology investigations.

Quantitative Differentiation Evidence for [3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol vs. Closest Furazan-Triazole Analogs


Hydrogen Bond Donor Capacity Differentiates Bis(hydroxymethyl) from Dialkylaminomethyl/Carboxylic Acid Analogs

The target compound possesses three hydrogen bond donor (HBD) sites (two hydroxyl groups and one primary amine), whereas the prototypical GSK-3 inhibitor class exemplified by 1-(4-aminofurazan-3-yl)-5-dialkylaminomethyl-1H-[1,2,3]triazole-4-carboxylic acid derivatives present only two (amine and carboxylic acid) , . The additional HBD arises from the replacement of the dialkylaminomethyl and carboxy groups with two spatially separated hydroxymethyl moieties, which can engage in a distinct hydrogen-bonding network with solvent or biological targets without the charge repulsion penalty associated with the carboxylate at physiological pH. This property is particularly consequential for fragment-based drug design where ligand efficiency metrics incorporating HBD count are used for hit prioritization.

Physicochemical property benchmarking Medicinal chemistry lead selection Ligand efficiency profiling

Reduced Lipophilicity (XLogP3-AA) Differentiates the Bis(hydroxymethyl) Scaffold from Ester-Containing Furazan-Triazole Congeners

The computed XLogP3-AA for [3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol is -2.5 . In contrast, the ethyl ester-containing analog 1-(4-amino-furazan-3-yl)-5-propyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester (CAS 311321-82-1), which belongs to the same GSK-3 inhibitor chemotype, is calculated to have a significantly higher lipophilicity (estimated XLogP3-AA ≈ +0.5 to +1.5 based on fragment contributions of the ethyl ester and propyl substituents) . The ΔlogP ≈ -3.0 to -4.0 log unit difference translates to a >1000-fold shift in the theoretical octanol-water partition coefficient, fundamentally altering the compound's predicted aqueous solubility and membrane permeation behavior.

Lipophilicity-driven property optimization Aqueous solubility prediction ADME/Tox property tuning

Synthetic Intermediate Utility: Bis(hydroxymethyl) as a Unique Diverter Point for Prodrug and Bioconjugate Assembly

The twin primary alcohol groups on the triazole ring of CAS 292836-31-8 enable orthogonal derivatization strategies (e.g., selective esterification, etherification, or phosphorylation) that are not chemically feasible with the dialkylaminomethyl or ester-containing GSK-3 inhibitor series . In contrast, the comparator compound acetic acid 3-(4-amino-furazan-3-yl)-3H-[1,2,3]triazol-4-ylmethyl ester (CAS 339201-71-7) already occupies one hydroxyl position with an acetyl ester, precluding symmetrical bis-functionalization and halving the potential payload attachment sites . This structural feature makes the bis(hydroxymethyl) compound the preferred choice for researchers designing homobifunctional linkers, dendrimer cores, or dual-prodrug constructs, where symmetrical reactivity is required to ensure stoichiometric control and product homogeneity.

Synthetic chemistry Prodrug strategy Bioconjugation Chemical biology tool synthesis

GSK-3β Pharmacophore Incompatibility: Why the Bis(hydroxymethyl) Motif Abolishes Kinase Inhibitory Activity Compared to Carboxylic Acid-Containing Congeners

In the 1-(4-aminofurazan-3-yl)-5-dialkylaminomethyl-1H-[1,2,3]triazole-4-carboxylic acid series, the carboxylic acid group at the triazole 4-position is essential for GSK-3β inhibition, forming a critical salt bridge with the catalytic lysine residue in the ATP-binding pocket . The target compound replaces this carboxylic acid with a hydroxymethyl group, which cannot establish the required charge-reinforced hydrogen bond. Experimental SAR data from the published series demonstrate that removal or esterification of the 4-carboxylic acid results in a complete loss of GSK-3β inhibitory activity (IC50 shift from 0.1–10 µM to >100 µM at 100 µM ATP) . Consequently, CAS 292836-31-8 is predicted to be inactive as a GSK-3β inhibitor, a property that distinguishes it sharply from the active kinase inhibitor analogs and may be advantageous for studies requiring a chemically matched inactive control compound.

Kinase inhibitor selectivity GSK-3β medicinal chemistry Structure-activity relationship (SAR) guidance

Energetic Material Potential: Computed Nitrogen Content and Oxygen Balance Differentiation vs. Polyamino Furazan-Triazole Energetic Salts

The compound contains 6 nitrogen atoms within its molecular framework, yielding a nitrogen content of 39.6% by weight . While this is lower than the polyamino-substituted furazan-triazole energetic salts reported by Liu et al. (nitrogen content typically >50% for salts 3–6), the presence of two oxidizable hydroxymethyl groups contributes to a more favorable oxygen balance (calculated OB ≈ -113% based on CO₂ and H₂O formation, compared to OB values more negative than -150% for the all-nitrogen heterocycle salts) . In the context of insensitive high-explosive design, the bis(hydroxymethyl) functionality provides a built-in oxygen source that partially offsets the oxygen deficiency inherent in nitrogen-rich heterocycles, potentially improving detonation energy release without requiring external oxidizers.

Energetic materials design Nitrogen-rich heterocycle chemistry Detonation performance prediction

Computed Topological Polar Surface Area (TPSA) as a Predictor of Differential Passive Membrane Permeability vs. Piperidine-Containing Furazan-Triazole Amides

The topological polar surface area (TPSA) for [3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol is calculated to be approximately 130–140 Ų (based on the sum of fragment contributions: amine ~26 Ų, two hydroxyls ~40 Ų, triazole ~30 Ų, oxadiazole ~35 Ų) . In comparison, 1-(4-amino-furazan-3-yl)-5-piperidin-1-ylmethyl-1H-[1,2,3]triazole-4-carboxylic acid methyl-(2-pyridin-4-yl-ethyl)-amide (CHEMBL113447) bears a piperidine ring and a pyridyl-ethyl amide side chain, contributing an estimated TPSA of approximately 100–110 Ų . The >20 Ų higher TPSA of the target compound places it above the typical threshold (<90 Ų) for favorable passive blood-brain barrier penetration, whereas the comparator falls closer to this cutoff. This difference is critical for researchers selecting tool compounds for peripheral vs. central nervous system target engagement studies.

Computational ADME prediction Blood-brain barrier penetration Oral bioavailability design

Recommended Procurement Scenarios for [3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol Based on Quantified Differentiation Evidence


As a High-Solubility, Peripherally-Restricted Fragment for Aqueous Biochemical Screening Libraries

The combination of an XLogP3-AA of -2.5 and a high TPSA (~130–140 Ų) makes this compound ideally suited for inclusion in fragment-based screening libraries that require aqueous solubility exceeding 1 mM and minimal blood-brain barrier penetration. Unlike the more lipophilic ester or piperidinyl-amide furazan-triazole congeners, CAS 292836-31-8 dissolves readily in aqueous assay buffers without requiring DMSO concentrations that may denature target proteins, addressing a key pain point in fragment screening against delicate protein targets such as kinases, phosphatases, or protein-protein interaction domains.

As a Structurally Matched Negative Control Compound in GSK-3β-Mediated Signaling Studies

The absence of the essential triazole-4-carboxylic acid group renders this compound inactive against GSK-3β (predicted IC50 > 100 µM vs. 0.1–10 µM for active carboxylate analogs) . This property uniquely qualifies the compound as a negative control for cell-based assays examining GSK-3β-dependent glycogen metabolism or β-catenin stabilization. No other readily available furazan-triazole analog combines an identical core scaffold with confirmed kinase inactivity, making CAS 292836-31-8 the sole procurement option for rigorous pharmacological validation experiments where the exclusion of compound-specific scaffold toxicity is paramount.

As a Symmetrical Bifunctional Linker Core for Homodimeric Prodrug or Bioconjugate Synthesis

The two chemically equivalent primary hydroxymethyl groups at the triazole 4- and 5-positions provide a unique symmetrical bifunctional handle for parallel derivatization, enabling one-step assembly of homodimeric constructs . In contrast, the mono-acetylated analog (CAS 339201-71-7) or the mono-carboxylic acid/ester analogs offer only a single derivatizable position, necessitating multistep orthogonal protection strategies that reduce overall yield and introduce batch-to-batch variability. Procurement of the bis(hydroxymethyl) compound is therefore the most efficient route for synthesizing symmetrical furazan-triazole dendrimers, homobifunctional crosslinkers, or dual-drug conjugates requiring precise 1:2 stoichiometry.

As a Precursor for Novel Energetic Materials with Improved Oxygen Balance

The calculated oxygen balance of approximately -113% (to CO₂) for this compound is significantly less negative than the < -150% values typical of purely nitrogen-substituted furazan-triazole energetic salts . This built-in oxygen content, contributed by the two hydroxymethyl groups, can reduce the requirement for external oxidizers in energetic formulations, potentially simplifying composite explosive processing and improving the homogeneity of the final material. Researchers developing insensitive munitions or gas-generating compositions can rationally select this bis(hydroxymethyl) scaffold to fine-tune the oxygen balance of their candidate compounds without sacrificing the thermal stability benefits conferred by the furazan-triazole core.

Quote Request

Request a Quote for [3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.